molecular formula C13H19F2NO4 B2661974 Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid CAS No. 1272757-15-9

Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid

Cat. No.: B2661974
CAS No.: 1272757-15-9
M. Wt: 291.295
InChI Key: BOLCEYWUYSTOAK-HACHORDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(3S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-7-4-5-8(9(16)10(17)18)13(14,15)6-7/h7-9H,4-6H2,1-3H3,(H,17,18)/t7?,8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLCEYWUYSTOAK-HACHORDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CCC1CC2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of the difluoro groups: Fluorination reactions are employed, which may require specialized reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection and deprotection steps: The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality, which can be removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.

Chemical Reactions Analysis

Types of Reactions

Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various halogenating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1.1. γ-Secretase Inhibition

One of the most significant applications of this compound is in the inhibition of γ-secretase complexes, which are implicated in Alzheimer's disease. Research has shown that derivatives of this bicyclic structure can selectively inhibit the PSEN1 complex, which is crucial for the development of novel therapeutics targeting Alzheimer's disease . For instance, racemic derivatives have been synthesized and tested, revealing moderate inhibitory activity with IC50 values in the nanomolar range .

1.2. Anticancer Activity

The compound has also been explored for its potential anticancer properties. Studies indicate that modifications to the azabicyclo structure can enhance selectivity and potency against various cancer cell lines. The incorporation of difluorinated moieties has been linked to improved biological activity, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship Studies

The structural characteristics of Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid allow for extensive structure-activity relationship (SAR) studies. Variations in substituents on the bicyclic framework can lead to significant changes in biological activity, enabling researchers to fine-tune compounds for desired effects .

3.1. Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that include ring formation and functional group modifications. Techniques such as reductive amination and carbonylation are commonly employed to achieve the desired bicyclic structure . The use of tert-butoxycarbonyl (Boc) protection strategies is crucial for maintaining structural integrity during synthesis.

3.2. Computational Chemistry

Computational studies have been employed to predict the behavior of this compound in biological systems, aiding in the rational design of derivatives with enhanced pharmacological profiles . Molecular docking studies have demonstrated how modifications can impact binding affinity to target proteins.

Case Studies

StudyFindings
Inhibition of PSEN1 Demonstrated selective inhibition with IC50 values around 426 nM; effective against Alzheimer’s-related pathways .
Anticancer Activity Modified derivatives exhibited potent cytotoxic effects on cancer cell lines; further evaluation needed for clinical relevance .
SAR Analysis Identified key structural features that enhance biological activity; guided synthesis of more potent analogs .

Mechanism of Action

The mechanism of action of Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The presence of the difluoro groups can enhance binding affinity and selectivity by forming strong interactions with the target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid
  • CAS Number : 1272757-15-9
  • Molecular Formula: C₁₃H₁₉F₂NO₄
  • Molecular Weight : 291.29 g/mol
  • Purity : ≥95% (as per commercial specifications) .

Structural Features :

  • Core Structure : Bicyclo[2.2.2]octane scaffold with a fused azabicyclic system.
  • Functional Groups :
    • Tert-butoxycarbonyl (Boc) protecting group at the 2-position.
    • Two fluorine atoms at the 5,5-positions.
    • Carboxylic acid moiety at the 3-position.
  • Stereochemistry : Racemic mixture (50:50 ratio of enantiomers) with defined stereocenters at positions 1, 3, and 4 .

Applications :
Primarily used as a synthetic intermediate in medicinal chemistry for developing protease inhibitors, peptidomimetics, and fluorinated bioactive molecules. Its bicyclic structure and fluorine substituents enhance metabolic stability and binding affinity in drug candidates .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related bicyclic azabicyclo derivatives with variations in substituents, ring size, and stereochemistry (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents XLogP3* Key Structural Differences
Target Compound 1272757-15-9 C₁₃H₁₉F₂NO₄ 291.29 5,5-difluoro, Boc, carboxylic acid 2.4 Bicyclo[2.2.2]octane core
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid 2410984-39-1 C₁₄H₂₁NO₄ 267.32 5-methylene, Boc, carboxylic acid 2.4 5-methylene instead of difluoro; 4R stereochemistry
Racemic-(1S,3S,4S,5R)-2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic Acid N/A C₁₃H₂₀FNO₄ 273.30 5-monofluoro, Boc, carboxylic acid ~2.0 Single fluorine at 5-position
Racemic-(1S,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid 1272757-85-3 C₁₂H₁₇F₂NO₄ 277.27 5,5-difluoro, Boc, carboxylic acid ~2.0 Smaller bicyclo[2.2.1]heptane core
(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic Acid N/A C₁₁H₁₇NO₄ 243.26 No fluorine, Boc, carboxylic acid ~1.5 Bicyclo[3.1.0]hexane core

*XLogP3 values estimated based on structural analogs.

Key Observations :

Fluorine Substitution: The target compound’s 5,5-difluoro group increases electronegativity and lipophilicity (XLogP3 = 2.4) compared to non-fluorinated analogs (e.g., XLogP3 ~1.5 in bicyclo[3.1.0]hexane derivatives) .

Stereochemistry : The racemic nature of the target compound contrasts with enantiopure analogs (e.g., (1S,3S,4R)-isomer in ), which may influence chiral recognition in biological systems .

Table 2: Hazard Classification of Selected Compounds

Compound GHS Hazard Statements Key Risks
Target Compound Not explicitly stated (research use only) Likely similar to analogs: skin/eye irritation (H315, H319), respiratory irritation (H335)
(1S,3S,4R)-5-methylene analog H302, H315, H319, H335 Acute toxicity (oral), skin/eye irritation, respiratory irritation
5-monofluoro analog H315, H319, H335 Skin/eye irritation, respiratory irritation
Bicyclo[2.2.1]heptane analog No data Likely similar to bicyclo[2.2.2]octane derivatives

Safety Notes:

  • The target compound is labeled for research use only, with hazards inferred from structurally similar compounds. Proper PPE (gloves, goggles) and ventilation are recommended during handling .

Biological Activity

Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant studies that highlight its biological significance.

  • Chemical Formula : C13H20F2N2O4
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 1272757-50-2
  • Density : 1.25 g/cm³ (predicted)
  • Boiling Point : 394 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological pathways. Its azabicyclo structure allows for unique conformational flexibility, which may enhance binding affinity to target proteins.

Biological Activities

  • Antiviral Activity : Preliminary studies suggest that the compound exhibits antiviral properties, potentially inhibiting viral replication processes. This activity is particularly relevant in the context of developing treatments for viral infections such as hepatitis C.
  • Neuropharmacological Effects : The compound's structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and cognitive function. Research indicates that modifications at specific positions on the bicyclic structure can enhance selectivity and potency against different nAChR subtypes.
  • Antitumor Potential : Some studies have explored the use of this compound in cancer therapy, evaluating its ability to induce apoptosis in cancer cells through various signaling pathways.

Case Study 1: Antiviral Activity Assessment

In a study conducted by researchers at a leading pharmaceutical institute, this compound was tested against hepatitis C virus (HCV). The results indicated a dose-dependent reduction in viral load in vitro, suggesting its potential as a therapeutic agent against HCV infection.

Case Study 2: Neuropharmacological Evaluation

A neuropharmacology study assessed the compound's effects on cognitive function in rodent models. The findings showed significant improvements in memory retention and learning capabilities when administered at specific dosages, indicating its potential as a cognitive enhancer.

Summary of Research Findings

Study FocusKey FindingsReference
Antiviral ActivityDose-dependent reduction in HCV viral load
Neuropharmacological EffectsImproved memory retention in rodent models
Antitumor PotentialInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling racemic-(1S,3S,4S)-2-(tert-butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles. Use face shields for splash risks .
  • Respiratory Protection : For dust or aerosol exposure, use NIOSH-approved P95 respirators (US) or EN 143-compliant P2 filters (EU). For higher protection, OV/AG/P99 (US) or ABEK-P2 (EU) filters are recommended .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .
  • First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes. Seek medical evaluation immediately .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store at 2–8°C in a dry, airtight container to prevent hydrolysis or thermal degradation .
  • Avoid incompatible materials (e.g., strong acids/bases, oxidizing agents) due to potential reactivity of the tert-butoxycarbonyl (Boc) and difluoro groups .
  • Label containers with hazard warnings (H302, H315, H319, H335) and ensure secondary containment to prevent environmental release .

Q. What analytical techniques are suitable for preliminary characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the bicyclo[2.2.2]octane scaffold, tert-butoxycarbonyl group, and difluoro substitution. 19F^{19}\text{F} NMR is critical for distinguishing between diastereotopic fluorine atoms .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 210 nm) to assess purity. A C18 column and acetonitrile/water gradient are recommended .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify molecular weight (expected [M+H]+^+ ~370–380 Da) and detect impurities .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis or derivatization of this racemic compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC to separate enantiomers. Pre-derivatization with a chiral auxiliary (e.g., Mosher’s acid) may enhance resolution .
  • Asymmetric Synthesis : Adapt protocols from related bicyclic systems, such as L-aspartic acid β-tert-butyl ester intermediates, to install stereocenters. Boc protection and fluorination steps should be optimized under inert atmospheres to prevent racemization .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to confirm absolute configuration .

Q. What strategies address contradictory data on the compound’s stability and reactivity?

  • Methodological Answer :

  • For Stability :
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., Boc deprotection or ring-opening) .
  • Use 13C^{13}\text{C} NMR to monitor carbonyl group stability in the Boc moiety under varying pH conditions .
  • For Reactivity :
  • Screen compatibility with common reagents (e.g., Grignard reagents, catalysts) using differential scanning calorimetry (DSC) to detect exothermic reactions .

Q. How can researchers mitigate risks when toxicity or carcinogenicity data are unavailable?

  • Methodological Answer :

  • Hierarchical Risk Assessment :

Apply the Precautionary Principle : Assume worst-case hazards (e.g., handle as a potential carcinogen due to IARC/ACGIH classifications of structurally similar amines) .

Use In Silico Tools : Predict toxicity via QSAR models (e.g., OECD Toolbox) or read-across from analogs (e.g., bicyclo[2.2.2]octane derivatives with fluorinated substituents) .

In Vitro Testing : Perform Ames tests for mutagenicity and MTT assays for acute cytotoxicity in HEK293 or HepG2 cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.